

An In-depth Technical Guide to 2-Isopropyl-6-propylphenol (Propofol Impurity O)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Isopropyl-6-propylphenol*

Cat. No.: *B024158*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropyl-6-propylphenol (CAS 74663-48-2) is a substituted phenolic compound primarily recognized as an impurity of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.^{[1][2]} Its structural similarity to Propofol suggests potential modulatory effects on GABA-A receptors, the primary target of Propofol.^{[3][4]} This guide provides a comprehensive technical overview of **2-Isopropyl-6-propylphenol**, covering its physicochemical properties, synthesis, analytical characterization, and putative biological significance. Given the limited direct research on this specific molecule, this guide synthesizes available data and draws logical parallels from the extensive knowledge base of Propofol to provide actionable insights for drug development and research professionals.

Section 1: Chemical Identity and Physicochemical Properties

2-Isopropyl-6-propylphenol, also known as 2-(1-Methylethyl)-6-propylphenol or Propofol Impurity O, is an alkylated phenol.^{[1][5]} Its structure consists of a benzene ring hydroxylated at position 1, with an isopropyl group at position 2 and a n-propyl group at position 6. This asymmetric substitution distinguishes it from the more common anesthetic, Propofol, which has two isopropyl groups.^[3]

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements.

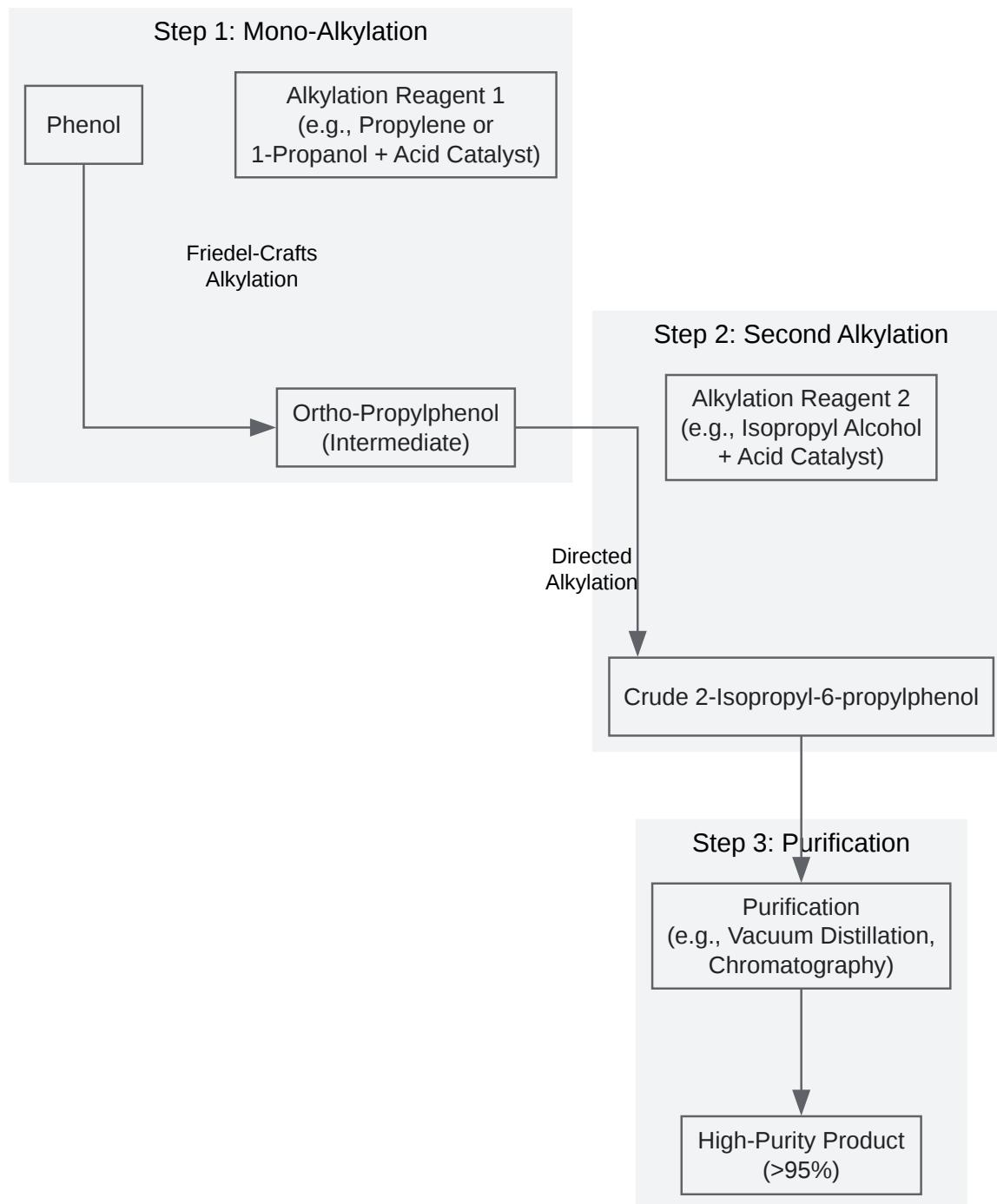
Table 1: Physicochemical Properties of **2-Isopropyl-6-propylphenol** and Propofol

Property	2-Isopropyl-6-propylphenol	Propofol (2,6-diisopropylphenol)	Reference(s)
CAS Number	74663-48-2	2078-54-8	[3] [5]
Molecular Formula	C ₁₂ H ₁₈ O	C ₁₂ H ₁₈ O	[1] [3]
Molecular Weight	178.27 g/mol	178.27 g/mol	[1] [3]
Boiling Point	254.5 ± 9.0 °C	256 °C	[6] [7]
Density	0.951 g/cm ³	0.955 g/cm ³ @ 20 °C	[5] [7]
LogP (Octanol-Water)	4.34	3.79	[6] [7]
pKa	Not reported, expected ~10-11	~11	Inferred
Aqueous Solubility	Expected to be low	124 mg/L	[7] [8]

| Appearance | Not specified, likely liquid | Light-straw-colored liquid |[\[7\]](#) |

The slightly higher LogP of **2-Isopropyl-6-propylphenol** compared to Propofol suggests it is more lipophilic. This could have implications for its blood-brain barrier penetration, volume of distribution, and formulation. Like Propofol, its low aqueous solubility necessitates specialized formulations, such as lipid emulsions, for intravenous administration.[\[8\]](#)[\[9\]](#)

Section 2: Synthesis and Purification


The synthesis of asymmetrically substituted alkylated phenols like **2-Isopropyl-6-propylphenol** typically involves multi-step procedures to control regioselectivity. A plausible synthetic strategy can be inferred from established methods for related compounds.[\[10\]](#) The most common industrial method for producing symmetrically substituted phenols like Propofol

is the direct Friedel-Crafts alkylation of phenol with propylene or isopropyl alcohol over an acid catalyst.[11][12][13]

A potential route for **2-Isopropyl-6-propylphenol** could start with a selective alkylation of a protected phenol or a starting material that directs the incoming alkyl groups to specific positions. One documented pathway involves starting with 2-Isopropylphenol and introducing the propyl group in a subsequent step.[10]

Conceptual Synthesis Workflow

This diagram illustrates a generalized, multi-step workflow for synthesizing an asymmetrically substituted phenol, a process necessary to avoid the statistical mixture of products that would result from a one-pot reaction.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **2-Isopropyl-6-propylphenol**.

Causality in Synthesis: The choice of a multi-step synthesis is critical. Attempting to introduce both propyl and isopropyl groups simultaneously would yield a mixture of products (2-propylphenol, 2-isopropylphenol, 2,6-dipropylphenol, 2,6-diisopropylphenol, etc.) that are difficult to separate due to similar boiling points. By performing sequential alkylations, often with a directing group or by leveraging steric hindrance, a higher yield of the desired asymmetric product can be achieved.^[14] Purification via vacuum distillation is standard for these types of high-boiling, oxygen-sensitive liquids.^[14]

Section 3: Analytical Characterization

Accurate identification and quantification are paramount, especially when dealing with a compound designated as a pharmaceutical impurity.^[2] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like alkylated phenols.^{[15][16]}

Detailed Protocol: GC-MS Analysis

This protocol is a self-validating system for the identification and quantification of **2-Isopropyl-6-propylphenol** in a sample matrix (e.g., a Propofol drug product).

Objective: To confirm the identity and determine the purity of **2-Isopropyl-6-propylphenol**.

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Hexane.
- Prepare a series of calibration standards of a certified reference material for **2-Isopropyl-6-propylphenol** (e.g., 1, 5, 10, 50, 100 µg/mL).
- Prepare a system suitability standard containing both Propofol and **2-Isopropyl-6-propylphenol** to ensure baseline separation.

2. GC-MS Instrumentation and Conditions:

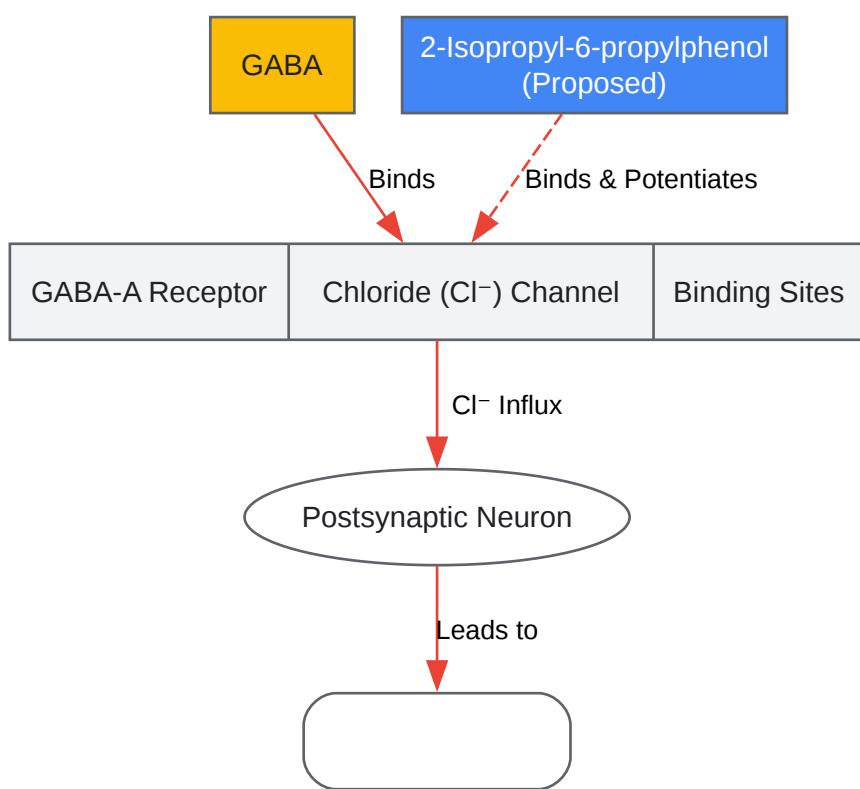
- Gas Chromatograph: Agilent GC or equivalent.
- Column: A low-polarity column, such as a CP-Sil 8 CB or TG-5SilMS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for resolving alkylated phenols.^{[16][17]}
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.^{[16][18]}
- Injector: Splitless mode (1 µL injection volume) at 250-275 °C.^{[16][17]}

- Oven Program:
 - Initial temperature: 60 °C, hold for 2-5 minutes.
 - Ramp: Increase at 10 °C/min to 280-300 °C.[16][19]
 - Final hold: 5-10 minutes.
- Mass Spectrometer:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230-280 °C.[17][18]
- Scan Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for **2-Isopropyl-6-propylphenol** would include the molecular ion (m/z 178) and characteristic fragments.

3. Data Analysis and Validation:

- Identification: Confirm the retention time of the analyte peak against the certified reference standard. The mass spectrum of the peak must match the reference spectrum.
- Quantification: Generate a calibration curve from the standards using the peak area. The response should be linear ($R^2 > 0.999$).[20]
- System Suitability: The resolution between the Propofol and **2-Isopropyl-6-propylphenol** peaks should be >2.0 . The relative standard deviation (RSD) for replicate injections of a standard should be $<5\%$.[21]

Section 4: Biological Activity and Mechanism of Action


Direct pharmacological studies on **2-Isopropyl-6-propylphenol** are not widely published. However, its structural analogy to Propofol provides a strong basis for hypothesizing its mechanism of action (MoA). Propofol primarily exerts its anesthetic and sedative effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4][9]

Proposed Mechanism of Action

Propofol binds to specific sites on the GABA-A receptor, a ligand-gated chloride channel.[9][22] This binding potentiates the effect of the endogenous neurotransmitter GABA, increasing the duration of chloride channel opening.[4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and leading to widespread central

nervous system depression.[4][23] At higher concentrations, Propofol can directly activate the GABA-A receptor even in the absence of GABA.[3][23]

It is highly probable that **2-Isopropyl-6-propylphenol** interacts with the GABA-A receptor in a similar manner. The substitution of one isopropyl group with a slightly less bulky n-propyl group may alter the binding affinity and efficacy at the receptor site, potentially leading to differences in potency, onset, and duration of action compared to Propofol.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action via potentiation of the GABA-A receptor.

Section 5: Considerations in Drug Development

As a known impurity of a major drug, **2-Isopropyl-6-propylphenol** holds significance in several areas of drug development:

- **Pharmacology & Toxicology:** The primary concern is its own pharmacological and toxicological profile. Does it contribute to the therapeutic or adverse effects of Propofol? Acute toxicity data shows an intravenous LD₅₀ of 80 mg/kg in mice, indicating significant

biological activity.[6] Further studies are needed to characterize its specific effects on the CNS, cardiovascular, and respiratory systems.

- Pharmacokinetics (PK): The difference in lipophilicity (LogP) suggests its PK profile may differ from Propofol. A higher LogP could lead to a larger volume of distribution and potentially a longer elimination half-life, which could be relevant if it contributes to a "hangover" effect.
- Metabolism: Propofol is rapidly metabolized in the liver, primarily via glucuronidation.[3] **2-Isopropyl-6-propylphenol** is expected to follow similar metabolic pathways. Investigating its metabolic profile is crucial to ensure that its metabolites are not toxic.
- Analytical Reference Standard: Its primary role is as a reference standard for quality control (QC) in the manufacturing of Propofol.[2] Pharmaceutical guidelines require that impurities are identified and controlled within strict limits, necessitating the availability of high-purity **2-Isopropyl-6-propylphenol** for analytical method development and validation.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Propofol - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Propofol? [synapse.patsnap.com]
- 5. 2-Isopropyl-6-propylphenol | 74663-48-2 | II24705 [biosynth.com]
- 6. 2-Isopropyl-6-propylphenol | CAS#:74663-48-2 | Chemsoc [chemsoc.com]
- 7. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. openanesthesia.org [openanesthesia.org]

- 10. 2-Isopropyl-6-propylphenol (Propofol Impurity O) synthesis - chemicalbook [chemicalbook.com]
- 11. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103360219A - Synthesis method of high-purity propofol - Google Patents [patents.google.com]
- 15. NEMI Method Summary - 528 [nemi.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. matec-conferences.org [matec-conferences.org]
- 20. Characterization of phenol and alkyl phenols in organic matrixes with monoethylene glycol extraction and multidimensional gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Isopropyl-6-propylphenol (Propofol Impurity O)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b024158#2-isopropyl-6-propylphenol-cas-number-74663-48-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com